(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the family of tetrahydropyrans, which are cyclic ethers known for their presence in numerous natural products and synthetic molecules. The specific structure of (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran includes a long-chain aliphatic group, making it particularly interesting for studies related to lipid chemistry and bioactivity.
This compound can be synthesized through various chemical reactions involving tetrahydropyran derivatives and long-chain alcohols or alkenes. Its synthesis is often explored within the context of organic chemistry research, especially in the production of complex molecules for pharmaceutical applications.
(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran is classified as a heterocyclic compound due to the presence of oxygen in its ring structure. It is also categorized under alkoxy compounds, which are characterized by an alkyl group bonded to an oxygen atom.
The synthesis of (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran typically involves strategies such as:
The synthesis might include steps such as:
The molecular formula for (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran is . Its structure features:
Key structural data include:
(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran can participate in various chemical reactions, including:
Reactions are typically carried out in solvent systems that facilitate the desired transformation while minimizing side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor reaction progress and product formation.
The mechanism of action for (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran involves its interaction with biological membranes due to its lipid-like properties. Its long aliphatic chain allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and permeability.
The physical properties of (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran include:
Chemical properties encompass:
(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran has potential applications in:
This compound represents a versatile building block in organic synthesis, contributing to advancements in various scientific disciplines.
The stereoselective synthesis of (Z)-2-(octadec-13-en-1-yloxy)tetrahydro-2H-pyran hinges critically on methodologies that preserve the labile Z-configured olefin during transformations. The C13=C14 double bond in the octadec-13-en-1-yl chain is prone to isomerization under acidic, basic, or high-temperature conditions, necessitating strategic synthetic design. Ti-catalyzed cross-coupling of oxygen-containing and aliphatic 1,2-dienes represents a benchmark approach, enabling Z-stereoselective formation of 1Z,5Z,9Z-triene systems in natural acids with 61–64% yields [1]. This method circumvents traditional Wittig reactions that often produce E/Z mixtures by instead using stereospecific acetylene reductions (e.g., Lindlar catalysts) to generate pure Z-alkenyl intermediates prior to etherification with tetrahydropyran (THP) derivatives.
Alternative pathways employ low-temperature alkylation of THP-protected alkynols followed by Lindlar hydrogenation, where the THP group shields reactive sites during alkyne reduction. Crucially, solvent-free conditions and microwave-assisted reactions minimize thermal exposure, reducing isomerization risks while accelerating reaction kinetics [9]. For the octadec-13-en-1-yl moiety, Z-selective Wittig olefination using stabilized ylides has been documented, though this requires meticulous control of base strength and temperature to suppress epimerization.
Table 1: Comparative Analysis of Z-Configuration Preservation Methods
Method | Key Reagents/Conditions | Z-Selectivity | Yield Range | Key Limitations |
---|---|---|---|---|
Ti-Catalyzed Cross-Coupling | Cp₂TiCl₂, EtMgBr, Mg powder | >95% | 61–64% | Requires moisture-free conditions |
Lindlar Hydrogenation | Pd/CaCO₃, quinoline, H₂ | 90–98% | 70–85% | Over-reduction risk |
Z-Selective Wittig | Non-stabilized ylides, low temp | 85–93% | 65–78% | Base-sensitive substrates |
Stereospecific Reduction | DIBAL-H, ZnCl₂ | 95–99% | 75–88% | High cost of hydride reagents |
Catalytic systems governing alkylation and cyclization are pivotal for constructing both the octadecene chain and tetrahydropyran ring. Lewis acid catalysts like Bi(OTf)₃ efficiently mediate the formation of THP ethers under solvent-free conditions, demonstrating insensitivity to air/moisture while achieving >90% conversion in alkylation steps [3]. For C–O bond formation between octadec-13-en-1-ol and dihydropyran, Bismuth triflate catalysis (5–10 mol%) enables near-quantitative yields within 1–2 hours at ambient temperature, outperforming conventional protic acids (e.g., p-TsOH) that promote olefin isomerization.
Cyclization to the THP ring leverages oxa-Michael additions or Prins-type cyclizations, with InCl₃/Ac₂O systems proving effective for activating carbonyl electrophiles in Knoevenagel condensations [4]. In multistep syntheses of octadecenyl-THP derivatives, zeolite H-beta catalyzes both protection and deprotection steps, enhancing sustainability through recyclability [3]. Recent advances employ enzyme-mediated catalysis (e.g., alkaline protease) in aqueous media for condensation steps, though this remains underexplored for long-chain alkenyl substrates.
Table 2: Catalytic Performance in Key Bond-Forming Steps
Reaction Type | Catalyst | Loading | Reaction Conditions | Yield | Stereoselectivity |
---|---|---|---|---|---|
THP Ether Formation | Bi(OTf)₃ | 5 mol% | Solvent-free, 25°C, 1h | 98% | N/A |
Knoevenagel Condensation | CeCl₃·7H₂O/NaI | 20 mol% | Solvent-free, 80°C, 3h | 92% | E/Z > 20:1 |
Dealkylation | Zeolite H-beta | 100 mg/mmol | Toluene, 60°C, 4h | 95% | Retention of Z-olefin |
Reductive Cyclization | Cp₂TiCl₂/Mg | 10 mol% | THF, 0°C to RT, 12h | 64% | Z-specific |
Tetrahydropyranyl (THP) ethers serve as indispensable hydroxyl-protecting groups during the synthesis of (Z)-2-(octadec-13-en-1-yloxy)tetrahydro-2H-pyran, primarily due to their robust stability under basic and organometallic conditions. The THP group is introduced via acid-catalyzed addition of dihydropyran (DHP) to octadec-13-en-1-ol, with catalysts ranging from pyridinium p-toluenesulfonate (PPTS) to bismuth triflate [3] [6]. This transformation generates a chiral center at C2 of the THP ring, producing diastereomers that rarely require separation due to their similar reactivity.
Critical advantages of THP protection include:
Notably, THP ethers exhibit greater acid lability compared to tert-butyldimethylsilyl (TBS) ethers, allowing selective removal in their presence using buffered acids (pH 3–4). However, they are incompatible with strong protic acids (e.g., HBr, conc. HCl), which may dehydrate or isomerize the C13-olefin. For late-stage modifications, direct conversion of THP ethers to acetates is achievable using TiCl₄/Ac₂O, bypassing intermediate alcohol isolation [3].
Table 3: Protecting Group Strategies in THP-Functionalized Systems
Protecting Group | Introduction Reagent | Cleavage Conditions | Compatibility with Z-Olefin | Functional Group Tolerance |
---|---|---|---|---|
THP Ether | DHP, Bi(OTf)₃ | PPTS/MeOH, 25°C, 6h | Excellent | Esters, alkyl halides |
Acetyl (Ac) | Ac₂O, pyridine | K₂CO₃/MeOH, 25°C, 12h | Good | THP, benzyl |
Benzyl (Bn) | BnBr, NaH | H₂/Pd-C, EtOH | Moderate | THP, acetate |
TBS Ether | TBSCl, imidazole | TBAF/THF, 25°C | Excellent | THP, olefins |
Two principal methodologies dominate the formation of the tetrahydropyran-oxygen linkage: Knoevenagel condensation and electrocyclization. The Knoevenagel-Doebner approach involves condensation of aldehydes with active methylene compounds (e.g., malononitrile) under basic catalysis, followed by decarboxylative elimination in pyridine to yield α,β-unsaturated systems [4] [9]. When applied to THP-functionalized aldehydes, this method efficiently installs electrophilic sites for subsequent alkylation with octadecenyl nucleophiles. Heterogeneous catalysts like reconstructed hydrotalcite facilitate aqueous Knoevenagel condensations at 80°C with 95% conversion, though Z-selectivity depends on pre-formed alkene geometry [4].
In contrast, electrocyclization routes leverage oxonium-ion intermediates generated from epoxy-alcohol precursors under Brønsted or Lewis acid catalysis. This intramolecular process affords 2-substituted THP derivatives with excellent diastereoselectivity (>20:1 dr) via chair-like transition states. Key limitations include:
Table 4: Synthesis Route Comparison for THP-Alkyl Linkage Formation
Parameter | Knoevenagel Condensation Approach | Electrocyclization Approach |
---|---|---|
Key Steps | Aldol/dehydration → Alkylation → THP protection | Epoxidation → Cyclization → Olefination |
Catalysts | Piperidine, EDDA, CeCl₃/NaI | BF₃·OEt₂, Sn(OTf)₂, TMSOTf |
Reaction Medium | Water, [bmim]BF₄, solvent-free | Anhydrous CH₂Cl₂, toluene |
Z-Olefin Integrity | Moderate (risk under basic conditions) | High (neutral/weak acid conditions) |
Overall Yield Range | 45–65% (4–5 steps) | 30–50% (6–7 steps) |
Stereocontrol at C2-THP | Low (racemic) | High (up to 99% ee via chiral catalysts) |
Microwave-assisted Knoevenagel reactions significantly reduce reaction times from hours to minutes while improving E/Z ratios (>15:1) in unsaturated adducts [9]. Nevertheless, electrocyclization remains preferred for stereocontrolled THP ring formation, particularly when leveraging chiral auxiliaries or asymmetric catalysis to install THP stereocenters. Hybrid strategies combining enzymatic catalysis (e.g., lipase-mediated resolutions) with Z-selective olefination represent emerging alternatives but require further validation for C18-chain substrates [8].
Comprehensive Compound Index
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6